

# E7090 (Tasurgratinib): A Comparative Analysis of its Efficacy in AZD4547-Resistant Models

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **E7090** (tasurgratinib) in preclinical models characterized by resistance to the fibroblast growth factor receptor (FGFR) inhibitor, AZD4547. The development of resistance to targeted therapies like AZD4547 is a significant clinical challenge, and next-generation inhibitors such as **E7090** are being investigated for their potential to overcome these resistance mechanisms. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways to offer a clear comparison for research and drug development professionals.

### **Executive Summary**

Acquired resistance to AZD4547, a potent FGFR1-3 inhibitor, is frequently driven by the emergence of the V561M gatekeeper mutation in FGFR1. This mutation promotes a conformational change in the ATP-binding pocket, leading to increased STAT3 activation and subsequent resistance. Preclinical evidence suggests that while **E7090** (tasurgratinib) is a potent FGFR1-3 inhibitor with a distinct kinetic profile, it is likely ineffective against the common AZD4547-resistance conferring V561M mutation in FGFR1. However, **E7090** has demonstrated efficacy against other acquired resistance mutations in FGFR2, such as N549H/K, which cause resistance to other FGFR inhibitors like pemigatinib and infigratinib. This suggests a differential activity profile for **E7090** in the landscape of FGFR inhibitor resistance.





#### **Data Presentation**

Table 1: Comparative Inhibitory Activity of E7090 and Other FGFR Inhibitors Against Resistance Mutations

Inhibitor	Target	Wild-Type IC50 (nM)	Resistant Mutant	Mutant IC50 (nM)	Fold Change in IC50	Referenc e
E7090 (Tasurgrati nib)	FGFR2	-	N549H	-	Retained Activity	[1][2]
E7090 (Tasurgrati nib)	FGFR2	-	N549K	-	Retained Activity	[1][2]
E7090 (Tasurgrati nib)	FGFR2	-	L617F	Lower Activity	-	[1]
E7090 (Tasurgrati nib)	FGFR2	-	M537I	Lower Activity	-	[1]
Pemigatini b	FGFR2	-	N549H/K	Attenuated Activity	-	[1]
Infigratinib	FGFR2	-	N549H/K	Attenuated Activity	-	[1]
Futibatinib	FGFR2	-	N549H/K	Attenuated Activity	-	[1]

Note: Specific IC50 values for **E7090** against wild-type and mutant FGFR2 were not explicitly provided in the referenced abstracts, but the qualitative activity is described. A clinical trial of **E7090** notably excludes patients with the FGFR1 V561M gatekeeper mutation, suggesting a lack of efficacy.[3]





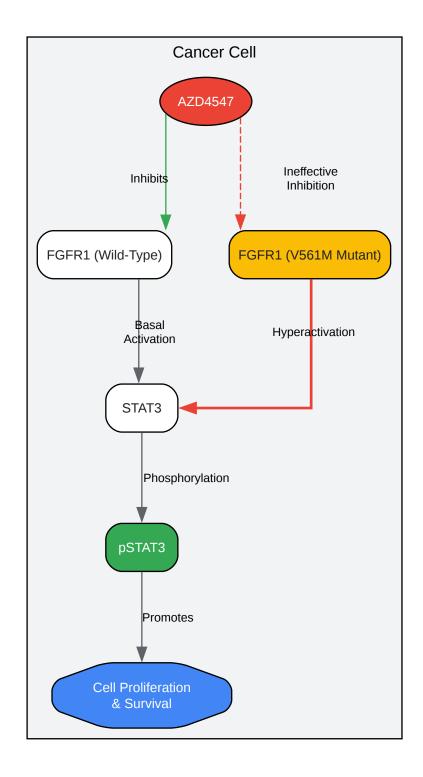
Table 2: In Vitro and In Vivo Efficacy of E7090 in FGFR-Altered Models

Model System	FGFR Alteration	E7090 (Tasurgratinib) Activity	Key Findings	Reference
NIH/3T3 cells expressing FGFR2-fusion genes	FGFR2 fusion	Potent antiproliferative activity	Inhibited phosphorylation of FGFR2 and downstream signaling (ERK1/2, STAT3, S6).	[4]
Cholangiocarcino ma Patient- Derived Xenograft (PDX)	FGFR2-BICC1 fusion	Significant tumor growth inhibition	Decreased phosphorylation of ERK1/2 and S6, and reduced Ki-67 positive cells.	[4]
ER+/HER2- Breast Cancer PDX models	FGF/FGFR signaling activation	Overcame resistance to CDK4/6 inhibitors and endocrine therapy	Restored sensitivity to fulvestrant and palbociclib.	[5][6]

# Signaling Pathways and Resistance Mechanisms AZD4547 Resistance Pathway

Resistance to AZD4547 in FGFR1-amplified cancers is commonly mediated by the V561M gatekeeper mutation. This mutation does not completely abolish drug binding but leads to a dramatic resistance phenotype through the hyperactivation of STAT3.[5][6][7] This enhanced STAT3 signaling promotes cell survival and proliferation in the presence of AZD4547.





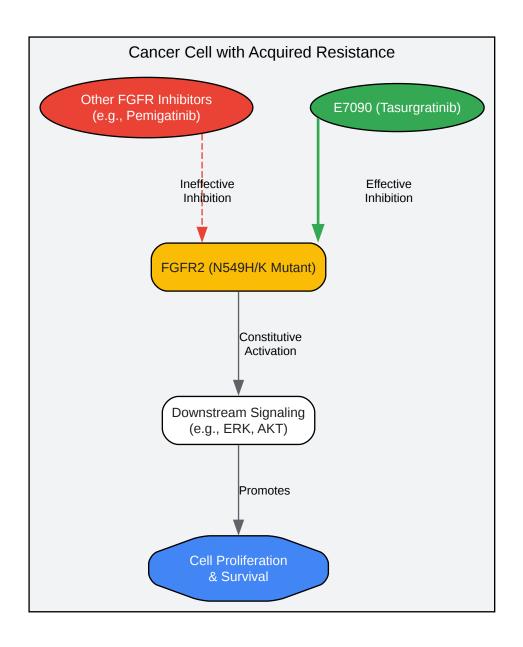
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Caption: AZD4547 resistance mechanism via FGFR1 V561M mutation and STAT3 activation.



### E7090 (Tasurgratinib) Mechanism of Action and Efficacy in Alternative Resistance

**E7090** is a potent and selective inhibitor of FGFR1, -2, and -3.[8][9][10] It exhibits a unique Type V binding mode with a slower dissociation rate from the receptor compared to Type I inhibitors like AZD4547.[8][9] This prolonged target engagement may contribute to its efficacy in certain contexts. Preclinical studies have shown that **E7090** can overcome resistance mediated by specific FGFR2 mutations (N549H/K) that render other inhibitors ineffective.[1][2]



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Caption: **E7090** overcomes resistance mediated by specific FGFR2 mutations.

## Experimental Protocols Cell Proliferation Assay

- Cell Lines: Cancer cell lines with defined FGFR alterations (e.g., FGFR1 amplification, FGFR2 fusion, or specific mutations) are seeded in 96-well plates.
- Treatment: Cells are treated with a dose-range of the FGFR inhibitor (e.g., E7090 or AZD4547) for a specified period (typically 72 hours).
- Quantification: Cell viability is assessed using assays such as MTT or CellTiter-Glo.
- Analysis: IC50 values (the concentration of inhibitor that reduces cell viability by 50%) are calculated from dose-response curves.

#### Western Blotting for FGFR Pathway Inhibition

- Cell Lysis: Cells treated with or without FGFR inhibitors are lysed to extract total protein.
- Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
- Antibody Incubation: Membranes are incubated with primary antibodies specific for phosphorylated forms of FGFR (p-FGFR) and downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT3), as well as antibodies for the total protein levels as loading controls.
- Detection: Secondary antibodies conjugated to horseradish peroxidase (HRP) are used, and signals are detected using an enhanced chemiluminescence (ECL) system.
- Analysis: Band intensities are quantified to determine the degree of inhibition of protein phosphorylation.

### In Vivo Xenograft Models

 Cell Implantation: Human cancer cells with specific FGFR alterations are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).

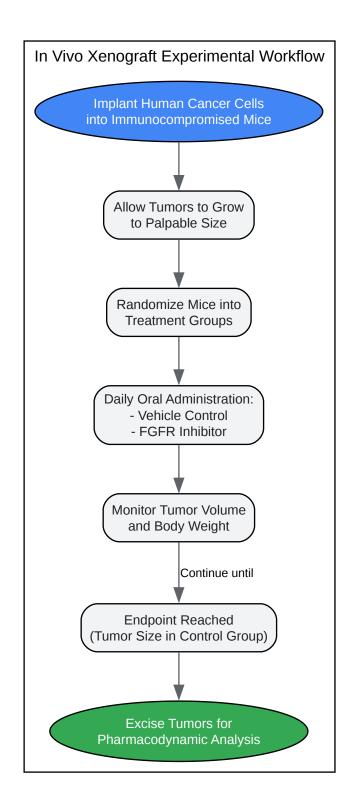






- Tumor Growth: Tumors are allowed to grow to a palpable size.
- Treatment: Mice are randomized into treatment groups and receive daily oral administration of the vehicle control or the FGFR inhibitor (e.g., **E7090** or AZD4547) at specified doses.
- Monitoring: Tumor volume and body weight are measured regularly throughout the study.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., pharmacodynamics via western blotting or immunohistochemistry).





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Caption: General workflow for in vivo xenograft studies of FGFR inhibitors.



#### Conclusion

**E7090** (tasurgratinib) demonstrates a distinct profile of activity against FGFR inhibitor resistance compared to AZD4547. While it shows promise in overcoming resistance mediated by specific mutations in FGFR2, its efficacy against the common AZD4547-resistance conferring FGFR1 V561M gatekeeper mutation is likely limited. This highlights the importance of understanding the specific molecular mechanisms of resistance in individual patients to guide the selection of appropriate subsequent therapies. Further head-to-head preclinical studies in well-characterized AZD4547-resistant models are warranted to definitively delineate the comparative efficacy of **E7090**.

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